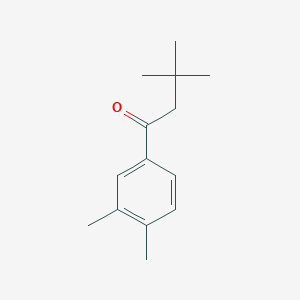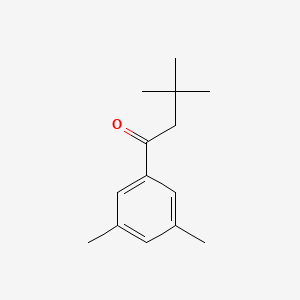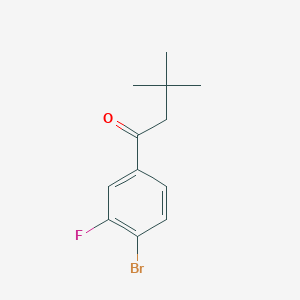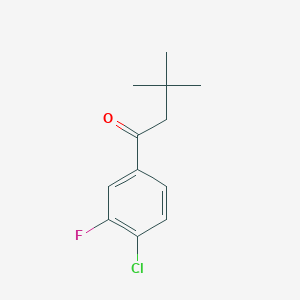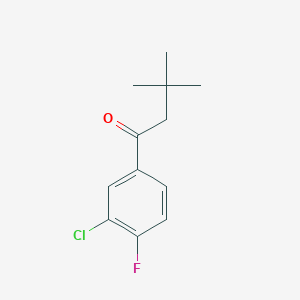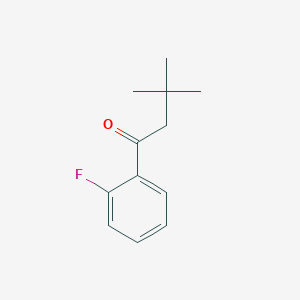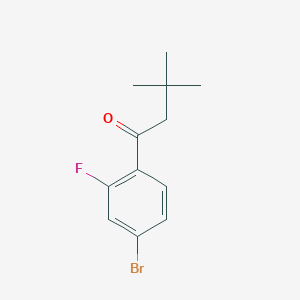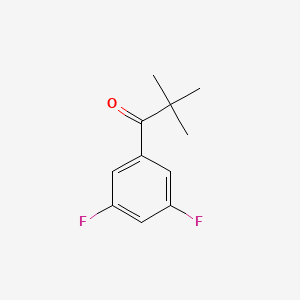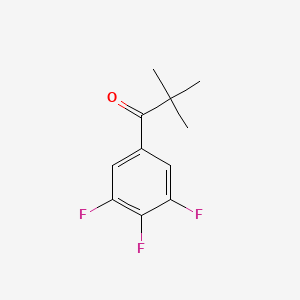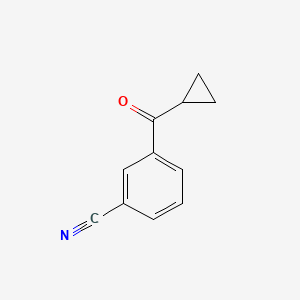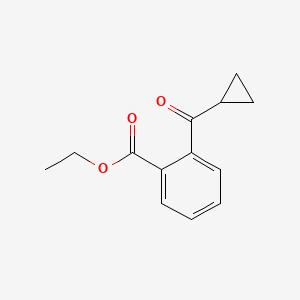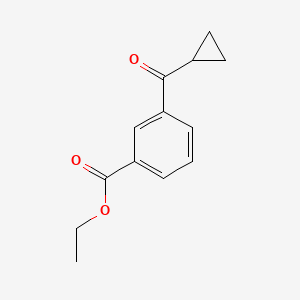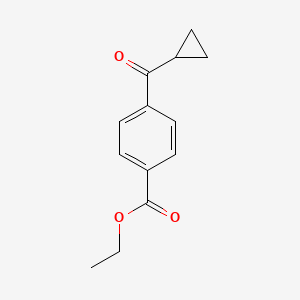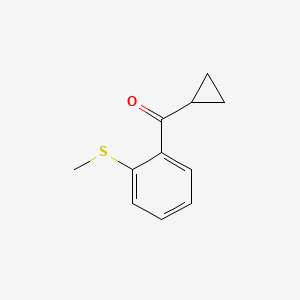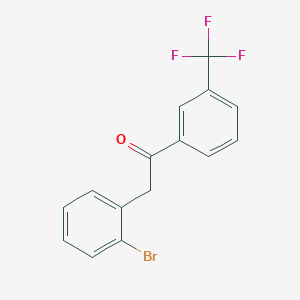
2-(2-Bromophenyl)-3'-trifluoromethylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions, where a bromophenyl group and a trifluoromethyl group are introduced into an acetophenone molecule .Molecular Structure Analysis
The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound, like other organic molecules, may undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
2-(2-Bromophenyl)-3'-trifluoromethylacetophenone and its derivatives are synthesized and characterized for various applications. The spectroscopic properties, including IR and NMR spectroscopy, play a crucial role in the structural analysis of these compounds. The presence of bromide, fluoride, or chloride atoms in these compounds significantly impacts their properties and potential applications in different fields of study (Limban et al., 2011).
Antimicrobial and Antifungal Properties
Compounds synthesized from 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone show potential as antimicrobial and antifungal agents. Their activity against various bacterial and fungal strains suggests their usefulness in developing new medications or treatments for infections. The antimicrobial properties are particularly effective against resistant strains, indicating their potential in addressing challenging medical issues (Buchta et al., 2004).
Enzyme Inhibition for Medical Applications
The derivatives of 2-(2-Bromophenyl)-3'-trifluoromethylacetophenone are studied for their ability to inhibit specific enzymes. This enzyme inhibition is crucial in treating various medical conditions like glaucoma, epilepsy, gastric ulcers, and neurological disorders. The compounds' interaction with enzymes and their inhibitory effects form the basis for developing new drugs with targeted actions (Balaydın et al., 2012).
Synthesis of Heterocyclic Compounds
These compounds are also used in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The process involves various catalytic and synthesis techniques, highlighting the compounds' versatility in creating complex and useful molecular structures (Greszler & Stevens, 2009).
DNA Interaction and Drug Development
The interaction of these compounds with DNA is another area of interest. Understanding how these compounds bind to DNA can lead to the development of new drugs, especially in cancer treatment. The binding modes, interaction strength, and biological implications of these interactions are studied to design better and more effective therapeutic agents (Rasool et al., 2021).
Antioxidant Properties
The antioxidant properties of these compounds are explored due to their potential in preventing or treating oxidative stress-related diseases. By understanding the mechanism of action and effectiveness of these compounds as antioxidants, new therapeutic strategies can be developed for diseases where oxidative stress plays a key role (Brahmana et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-7-2-1-4-10(13)9-14(20)11-5-3-6-12(8-11)15(17,18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEARCZMEJWKBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642314 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-3'-trifluoromethylacetophenone | |
CAS RN |
898784-17-3 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

